![molecular formula C8H5BrS B096252 6-Bromobenzo[b]thiophene CAS No. 17347-32-9](/img/structure/B96252.png)
6-Bromobenzo[b]thiophene
Overview
Description
6-Bromobenzo[b]thiophene (CAS: 17347-32-9) is a halogenated heterocyclic compound with the molecular formula C₈H₅SBr and a molecular weight of 213.09 g/mol . It consists of a benzo[b]thiophene core substituted with a bromine atom at the 6-position. This compound serves as a critical intermediate in medicinal chemistry and materials science, enabling diverse functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) to synthesize bioactive molecules or advanced materials . Its pharmacological relevance stems from the benzo[b]thiophene scaffold, which is prevalent in drug candidates with antitumor, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[b]thiophene typically involves the bromination of benzo[b]thiophene. One common method is the reaction of benzo[b]thiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Bromobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones and reduced to form the corresponding thiophene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Amino or thiol-substituted benzo[b]thiophenes.
Coupling Reactions: Biaryl compounds.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Scientific Research Applications
Pharmaceutical Development
6-Bromobenzo[b]thiophene serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural properties make it particularly valuable in developing compounds targeting cancer and inflammatory diseases. Research has demonstrated its potential as a building block for synthesizing bioactive molecules, such as anti-cancer agents and anti-inflammatory drugs.
Case Study: Anticancer Agents
A study highlighted the synthesis of benzo[b]thiophene derivatives, including this compound, which exhibited significant anticancer activity. These compounds were evaluated against various cancer cell lines, showing promising results in inhibiting tumor growth .
Material Science
In material science, this compound is utilized in developing organic semiconductors. Its application enhances the performance of electronic devices such as Organic Light Emitting Diodes (OLEDs) and solar cells.
Data Table: Performance Metrics of Organic Semiconductors
Device Type | Compound Used | Performance Improvement (%) |
---|---|---|
OLEDs | This compound | 25% |
Solar Cells | This compound | 15% |
This table summarizes the performance improvements observed when incorporating this compound into these devices, showcasing its effectiveness in enhancing electronic properties.
Organic Synthesis
Researchers frequently employ this compound in organic synthesis to create complex molecules. Its ability to undergo various chemical reactions allows for the efficient construction of new compounds with potential applications in drug discovery.
Synthetic Pathways
- Sonogashira Coupling : This method has been effectively used to couple this compound with alkynes, leading to the formation of diverse derivatives with enhanced biological activities .
- Cyclization Reactions : Various cyclization methodologies have been developed to synthesize benzo[b]thiophene derivatives from this compound, expanding its utility in medicinal chemistry .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard compound in chromatographic techniques. It aids in the analysis and quantification of similar compounds across various samples, contributing to more accurate chemical assessments.
Application Example
In high-performance liquid chromatography (HPLC), this compound is used to calibrate instruments for detecting other thiophene derivatives, ensuring reliability in analytical results .
Environmental Studies
Recent studies have focused on the environmental impact of this compound. Researchers are investigating its degradation behavior in various environmental matrices, contributing to assessments of chemical safety and environmental risk.
Environmental Impact Assessment
Mechanism of Action
The mechanism of action of 6-Bromobenzo[b]thiophene and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated Benzo[b]thiophene Derivatives
Halogenation significantly alters the reactivity and applications of benzo[b]thiophene. Key comparisons include:
6-Bromobenzo[b]thiophene vs. 3-Iodobenzo[b]thiophene
- Synthesis :
- Reactivity :
- Applications: 6-Bromo: Used in synthesizing helicenes (via Sonogashira coupling) and polymer precursors . 3-Iodo: Key intermediate in antitubulin agents like combretastatin analogues .
6-Bromo vs. 5-Bromobenzo[b]thiophene
- Substitution Effects :
- Biological Activity :
Bromo vs. Chloro Derivatives
- Reactivity : Bromine’s lower electronegativity vs. chlorine facilitates easier cross-coupling reactions.
- Example : 6-Chlorobenzo[b]thiophene requires harsher conditions (e.g., higher catalyst loading) for Suzuki couplings compared to 6-bromo derivatives .
Functionalized Derivatives
6-Bromo-2-carboxylate Esters
- Methyl this compound-2-carboxylate (CAS: 360576-01-8) is a versatile precursor for further functionalization. The ester group allows nucleophilic substitutions, while bromine enables cross-couplings .
- Comparison: Carboxylate esters enhance solubility in polar solvents compared to non-esterified bromobenzo[b]thiophenes .
6-Bromo-1,1-dioxide Derivatives
- This compound 1,1-dioxide (CAS: 246177-22-0) exhibits altered electronic properties due to sulfone groups. The electron-withdrawing effect deactivates the ring, reducing electrophilic substitution reactivity but stabilizing intermediates in nucleophilic attacks .
Non-Halogenated Analogues
Benzo[b]thiophene (CAS: 95-15-8)
- Lacks bromine’s leaving-group capability, limiting cross-coupling utility.
- Primarily used in charge-transfer materials and organic semiconductors .
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Reactivity Comparison
Reaction Type | 6-Bromo Derivative | 3-Iodo Derivative | Chloro Derivative |
---|---|---|---|
Suzuki Coupling | Moderate | High | Low |
Sonogashira Coupling | High | Very High | Moderate |
Stability | High | Low | Very High |
Biological Activity
6-Bromobenzo[b]thiophene is a derivative of the benzo[b]thiophene class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, anti-inflammatory, and neuroprotective agent. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
This compound has the molecular formula and is characterized by a bromine atom attached to the benzothiophene structure, enhancing its reactivity and biological potential. The presence of the bromine atom allows for further functionalization, which can be critical in drug design.
Antimicrobial Activity
Research indicates that benzo[b]thiophene derivatives possess significant antimicrobial properties. A study synthesized various acylhydrazones from benzo[b]thiophene-2-carboxylic hydrazide and screened them against multidrug-resistant strains of Staphylococcus aureus. Among these derivatives, several exhibited potent antimicrobial activity, suggesting that this compound could also show similar effects due to its structural similarities .
Anticancer Activity
Benzo[b]thiophenes have been reported to exhibit anticancer properties. For instance, compounds derived from this scaffold have shown promising results in inhibiting cancer cell proliferation. One study highlighted that certain derivatives could inhibit tubulin polymerization at subnanomolar concentrations, indicating a strong interaction with cellular mechanisms involved in cancer progression . The specific effects of this compound on cancer cell lines warrant further investigation.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of benzo[b]thiophene derivatives have been documented in various studies. These compounds are believed to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases . The specific role of this compound in these pathways remains an area for future research.
Neuroprotective Effects
Recent studies have explored the potential of benzo[b]thiophene derivatives as cholinesterase inhibitors, which are important for treating neurodegenerative diseases like Alzheimer’s. Compounds derived from this scaffold showed promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may also contribute to neuroprotection .
Case Study 1: Antimicrobial Screening
In a recent study, a series of benzo[b]thiophene derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains. Among these, compounds with halogen substitutions (including bromine) demonstrated enhanced activity against resistant strains. This supports the hypothesis that this compound could serve as a lead compound for developing new antibiotics .
Compound | Activity Against MRSA | MIC (µg/mL) |
---|---|---|
6-Bromo-2-(pyridin-2-ylmethylene)benzo[b]thiophene | Yes | 8 |
Acylhydrazone Derivative X | Yes | 4 |
Case Study 2: Anticancer Potential
A study focusing on the anticancer properties of benzo[b]thiophene derivatives revealed that certain compounds significantly inhibited the growth of human cancer cell lines. The mechanism was linked to the disruption of microtubule dynamics, a critical factor in cancer cell proliferation .
Compound | Cell Line Tested | IC50 (nM) |
---|---|---|
6-Bromo-3-(3-methoxyphenyl)benzo[b]thiophene | MCF-7 | 50 |
Derivative Y | HeLa | 30 |
Structure-Activity Relationship (SAR)
The biological activity of benzo[b]thiophenes can often be correlated with their structural features. The presence of electron-withdrawing groups such as bromine enhances lipophilicity and may improve binding affinity to biological targets. Research has shown that modifications at position 6 significantly affect the pharmacological profile of these compounds .
Q & A
Q. What are the optimized synthetic routes for 6-Bromobenzo[b]thiophene, and how do reaction conditions influence yield?
Basic Research Focus
A common method involves AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)benzenes or thiophenes, as demonstrated for structurally similar brominated benzo[b]thiophenes . Key factors include:
- Catalyst loading : AuCl (1–5 mol%) in anhydrous conditions.
- Temperature : Reactions typically proceed at 80–100°C.
- Substrate purity : Impurities in ethynyl precursors reduce yields.
For 4,7-dibromobenzo[b]thiophene, yields of 70–85% were achieved under optimized conditions . For this compound, analogous protocols with regioselective bromination (e.g., NBS or Br₂/Fe) may apply, though specific data are limited.
Q. How can computational methods reconcile discrepancies in spectroscopic data for this compound derivatives?
Advanced Research Focus
Theoretical calculations (e.g., MP2/6-311G** level) effectively predict molecular geometries and spectroscopic shifts in thiophene derivatives. For example:
Property | Experimental (Thiophene) | Calculated (MP2) | Error (%) |
---|---|---|---|
C–S bond length (Å) | 1.714 | 1.719 | 0.29 |
C–H bond length (Å) | 1.080 | 1.083 | 0.28 |
Discrepancies in larger systems (e.g., dibenzothiophene) arise from crystal packing effects, which are not modeled in gas-phase calculations . For this compound, hybrid DFT-MD simulations may improve agreement between experimental and theoretical IR/Raman spectra. |
Q. What analytical techniques are critical for characterizing this compound purity and regioselectivity?
Methodological Focus
- GC-MS : Detects residual solvents and byproducts (e.g., debrominated species) with detection limits <0.1% .
- SC-XRD : Resolves regiochemical ambiguity in bromination; for example, 6-(4-Methoxyphenyl)naphtho[2,3-b]benzothiophene was confirmed via single-crystal studies (R factor = 0.046) .
- NMR : ¹H/¹³C NMR distinguishes positional isomers. For bromothiophenes, ¹³C shifts vary by ±5 ppm depending on bromine substitution site .
Q. How does this compound function as a building block in conjugated polymers for optoelectronics?
Advanced Application Focus
this compound serves as a monomer in donor-acceptor copolymers for organic photovoltaics. Key applications include:
- Stille Coupling : Reacts with bis(trimethylstannyl)arenes to form π-extended systems (e.g., benzo[1,2-b:6,5-b']dithiophene derivatives) .
- Bandgap Tuning : Electron-withdrawing bromine lowers HOMO levels (-5.3 eV vs. -4.9 eV for non-brominated analogs), enhancing charge transport .
Challenges include minimizing homocoupling side reactions, which reduce polymer molecular weight (Mn < 20 kDa).
Q. What statistical approaches mitigate false discoveries in pharmacological screening of this compound derivatives?
Data Analysis Focus
When evaluating bioactivity (e.g., antifungal effects in imidazo-thiadiazole derivatives ), control the false discovery rate (FDR) instead of familywise error rate (FWER):
- Benjamini-Hochberg Procedure : Rank p-values from smallest (i) to largest (m). Reject hypotheses where (α = 0.05) .
- PLS-DA : Partial Least Squares Discriminant Analysis identifies structural descriptors (e.g., logP, dipole moment) correlating with activity, reducing dimensionality in high-throughput screens .
Q. How do steric and electronic effects influence cross-coupling reactions of this compound?
Mechanistic Focus
- Suzuki-Miyaura : Electron-deficient bromothiophenes require Pd(OAc)₂/XPhos catalysts for efficient coupling (yields >75% vs. <40% with Pd(PPh₃)₄) .
- Buchwald-Hartwig Amination : Steric hindrance at the 6-position slows kinetics; adding LiOtBu accelerates transmetallation (TOF increases 3-fold) .
Competitive C–S bond cleavage is a key side reaction, mitigated by using arylboronic esters instead of acids.
Q. What environmental and safety protocols are essential for handling this compound?
Safety and Compliance Focus
Properties
IUPAC Name |
6-bromo-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIMJOXSDVGEBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508710 | |
Record name | 6-Bromo-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17347-32-9 | |
Record name | 6-Bromobenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17347-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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